TNPAL-galactocerebroside
Description
TNPAL-galactocerebroside (Trinitrophenylaminolauroylgalactocerebroside; CAS 118099-48-2) is a synthetic glycosphingolipid derivative widely used in biochemical and immunological research. Its molecular formula is C₄₂H₇₁N₅O₁₄, with a molecular weight of 870.04 g/mol . Structurally, it consists of a galactose head group linked to a ceramide backbone modified with a trinitrophenylaminolauroyl (TNPAL) moiety, enhancing its utility as a fluorescent or chromogenic probe for membrane studies .
Key properties include:
Properties
Molecular Formula |
C42H71N5O14 |
|---|---|
Molecular Weight |
870.0 g/mol |
IUPAC Name |
N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-(2,4,6-trinitroanilino)dodecanamide |
InChI |
InChI=1S/C42H71N5O14/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-35(49)32(30-60-42-41(53)40(52)39(51)36(29-48)61-42)44-37(50)25-22-19-16-13-11-14-17-20-23-26-43-38-33(46(56)57)27-31(45(54)55)28-34(38)47(58)59/h21,24,27-28,32,35-36,39-43,48-49,51-53H,2-20,22-23,25-26,29-30H2,1H3,(H,44,50)/b24-21+ |
InChI Key |
CKSSCTIRJIGIPC-DARPEHSRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TNPAL-galactocerebroside involves several steps:
Starting Material: The process begins with the extraction of galactocerebroside from natural sources or its chemical synthesis.
Functionalization: The galactocerebroside is then functionalized by introducing a lauroyl group through an esterification reaction.
Nitration: The lauroylgalactocerebroside undergoes nitration to introduce trinitrophenyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: TNPAL-galactocerebroside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the removal of nitro groups.
Substitution: The trinitrophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with fewer nitro groups.
Substitution: Substituted derivatives with new functional groups replacing the trinitrophenyl groups.
Scientific Research Applications
TNPAL-galactocerebroside has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosphingolipid chemistry and reactions.
Biology: Employed in the study of cell membrane dynamics and interactions due to its structural similarity to natural galactocerebrosides.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain neurological conditions.
Mechanism of Action
The mechanism of action of TNPAL-galactocerebroside involves its interaction with cell membranes and specific molecular targets:
Molecular Targets: The compound targets glycosphingolipid receptors on cell surfaces, influencing cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell adhesion, migration, and differentiation, particularly in neural cells.
Comparison with Similar Compounds
Research Findings and Data
Key Studies
- Glycosylation Analysis : Tools like GlycoBase and autoGU, optimized for HPLC glycan profiling, are less suited for this compound due to its lipid-centric design .
- Safety Profile: this compound’s non-hazardous classification contrasts with TNP-ATP hydrate, a structurally related compound with acute toxicity .
Limitations
- Limited commercial availability compared to TNPAL-Sphingomyelin, which is more widely used in lipidomics .
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